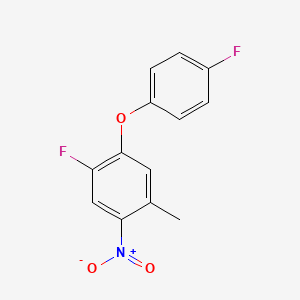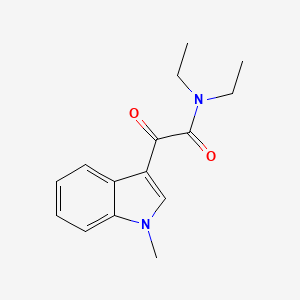![molecular formula C15H11F3N4O2S B5697150 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5697150.png)
5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a chemical compound that belongs to the tetrazole family. It has been extensively studied for its potential applications in various scientific fields.
科学的研究の応用
5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has been studied for its potential applications in various scientific fields. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to have antimicrobial and anticancer properties. These properties make it a promising candidate for drug development.
作用機序
The mechanism of action of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is not fully understood. However, it is believed that the compound exerts its effects by binding to the active site of enzymes, thereby inhibiting their activity. It has also been suggested that the compound may interfere with the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. It has been found to reduce the growth of cancer cells and inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, the compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
実験室実験の利点と制限
One of the main advantages of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying enzyme kinetics and developing enzyme inhibitors. However, the compound's toxicity and potential side effects must be carefully considered when using it in lab experiments.
将来の方向性
There are several potential future directions for research on 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole. One area of interest is drug development, as the compound has shown promising activity against cancer cells and microbes. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Finally, the synthesis method could be optimized to improve yields and reduce the environmental impact of the process.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Its potent inhibitory activity against enzymes, antimicrobial and anticancer properties make it a valuable tool for drug development. However, its toxicity and potential side effects must be carefully considered when using it in lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential future applications.
合成法
The synthesis of 5-[(phenylsulfonyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves the reaction of 3-(trifluoromethyl)benzonitrile with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with phenylsulfonylmethyl chloride to yield the final product. This method has been optimized to obtain high yields and purity of the compound.
特性
IUPAC Name |
5-(benzenesulfonylmethyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-5-4-6-12(9-11)22-14(19-20-21-22)10-25(23,24)13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAFNAZXECMGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
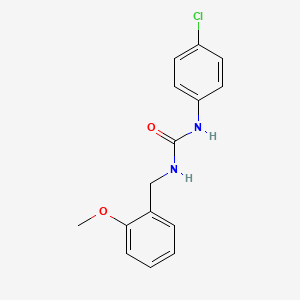
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)
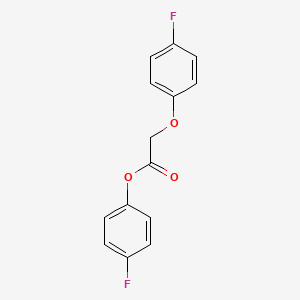
![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)
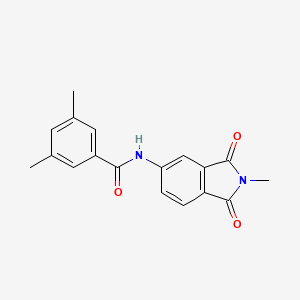
![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)
![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)
